molecular formula C24H26N2O5 B193023 8-Hydroxycarvedilol CAS No. 159426-95-6

8-Hydroxycarvedilol

Katalognummer B193023
CAS-Nummer: 159426-95-6
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: GPPVNZVFGNMPNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Hydroxycarvedilol is a member of carbazoles . It is a chemical compound classified as a beta-blocker, known for its potential antioxidant properties through the scavenging of free radicals and inhibition of lipid peroxidation . It has a molecular formula of C24H26N2O5 .


Molecular Structure Analysis

This compound has a molecular weight of 422.5 g/mol . The IUPAC name for this compound is 5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol . The InChI and Canonical SMILES for this compound are also provided .


Chemical Reactions Analysis

This compound is metabolized by CYP1A2, CYP3A4, and CYP1A1 .


Physical And Chemical Properties Analysis

This compound has several computed properties, including XLogP3 of 3.8, Hydrogen Bond Donor Count of 4, Hydrogen Bond Acceptor Count of 6, Rotatable Bond Count of 10, Exact Mass of 422.18417193 g/mol, Monoisotopic Mass of 422.18417193 g/mol, Topological Polar Surface Area of 96 Ų, Heavy Atom Count of 31, and a Formal Charge of 0 .

Wissenschaftliche Forschungsanwendungen

Pharmakokinetik

8-Hydroxycarvedilol ist ein Metabolit von Carvedilol, einem nicht-selektiven Betablocker/Alpha-1-Blocker, der häufig zur Behandlung von Herzinsuffizienz und Bluthochdruck eingesetzt wird . Es ist wichtig, die Pharmakokinetik von this compound zu untersuchen, um seine Absorption, Verteilung, Metabolisierung und Ausscheidung im Körper zu verstehen .

Löslichkeit und Permeabilität

Es wurden Untersuchungen durchgeführt, um die Löslichkeit und Permeabilität von Carvedilol und seinen Enantiomeren, einschließlich this compound, zu vergleichen . Diese Eigenschaften sind entscheidend für die Arzneimittelformulierung und können die Bioverfügbarkeit des Arzneimittels beeinflussen .

Bioverfügbarkeit

Die Bioverfügbarkeit eines Arzneimittels ist ein Schlüsselfaktor für seine therapeutische Wirksamkeit. Es wurde festgestellt, dass das S-Enantiomer von Carvedilol, das this compound enthält, eine schlechte Bioverfügbarkeit aufweist . Die Untersuchung der Gründe dafür, wie z. B. der First-Pass-Metabolismus, kann die Entwicklung von Strategien zur Verbesserung leiten .

Chemische Eigenschaften

This compound gehört zur Klasse der organischen Verbindungen, die als Carbazole bekannt sind . Es ist eine sehr starke basische Verbindung . Das Verständnis seiner chemischen Eigenschaften kann bei der Vorhersage seines Verhaltens in biologischen Systemen helfen .

Analytische Methoden

Es wurden analytische Methoden zur Detektion und Quantifizierung von this compound entwickelt <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.5061545

Wirkmechanismus

As a metabolite of carvedilol, 8-Hydroxycarvedilol likely shares some of the parent drug’s mechanisms of action. Carvedilol is a nonselective adrenergic blocker, specifically categorized as an NSBB with alpha-1–adrenergic receptor antagonist properties . It is a nonselective cardiac beta blocker with peripheral vasodilating effects, which improve blood flow throughout the body .

Biochemische Analyse

Biochemical Properties

8-Hydroxycarvedilol interacts with various cytochrome P450 isoforms, providing insights into chemical metabolism and the factors that influence it . The compound’s interactions with these enzymes are of particular interest in understanding the metabolism of Carvedilol .

Cellular Effects

In non-clinical studies, this compound is used to understand the metabolism of Carvedilol, as well as to identify the enzymes responsible for its biotransformation . Research into the antioxidant properties of this compound contributes to a deeper understanding of the role that metabolites may play in oxidative stress within cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various cytochrome P450 isoforms . These interactions provide insights into chemical metabolism and the factors that influence it .

Temporal Effects in Laboratory Settings

The kinetics of this compound are studied to ascertain how it is distributed, metabolized, and eliminated in biological systems . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in biochemical pathways involving adrenergic receptors . It interacts with various cytochrome P450 isoforms, which are enzymes that play a crucial role in its metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name

5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPVNZVFGNMPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159426-95-6
Record name BM-910162
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159426956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BM-910162
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5A8KY0RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxycarvedilol
Reactant of Route 2
8-Hydroxycarvedilol
Reactant of Route 3
8-Hydroxycarvedilol
Reactant of Route 4
Reactant of Route 4
8-Hydroxycarvedilol
Reactant of Route 5
Reactant of Route 5
8-Hydroxycarvedilol
Reactant of Route 6
8-Hydroxycarvedilol

Q & A

Q1: How is 8-hydroxycarvedilol formed in the body?

A1: this compound is a major metabolite of the drug carvedilol, primarily formed through hepatic metabolism. Research indicates that it's primarily generated via hydroxylation of the parent drug, carvedilol, by cytochrome P450 enzymes, specifically CYP2D1, in the liver [, ]. This process exhibits stereoselectivity, favoring the S(-)-enantiomer of carvedilol as a substrate [, ].

Q2: What is the significance of this compound formation in carvedilol metabolism?

A2: this compound, alongside 1-hydroxycarvedilol, represents a major pathway for carvedilol elimination from the body. Following its formation, this compound is rapidly conjugated with glucuronic acid to form this compound O-glucuronide (8-OHCG) []. This conjugated metabolite is then primarily excreted in the bile [, ].

Q3: Does the formation of this compound differ between carvedilol enantiomers?

A3: Yes, there is a significant difference in the formation of 8-OHCG, the glucuronide conjugate of this compound, depending on which enantiomer of carvedilol is metabolized. Studies using enantiomerically radiolabeled carvedilol in rats showed a preference for S(-)-carvedilol in the formation of 8-OHCG []. This suggests stereoselective metabolism of carvedilol, with implications for potential differences in pharmacokinetic profiles between the enantiomers [, ].

Q4: Are there differences in how carvedilol enantiomers and the racemic mixture are metabolized and excreted?

A4: Yes, research suggests differences in both metabolism and excretion patterns. While both R(+)-carvedilol and S(-)-carvedilol are metabolized to this compound, the S(-)-enantiomer shows a preference for this metabolic pathway []. This difference in metabolism, along with variations in intestinal absorption, contributes to the overall lower bioavailability observed for S(-)-carvedilol compared to the R(+)-enantiomer and the racemic mixture []. Furthermore, biliary excretion of the major metabolites, including this compound O-glucuronide, also differs between the enantiomers and the racemic mixture [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.